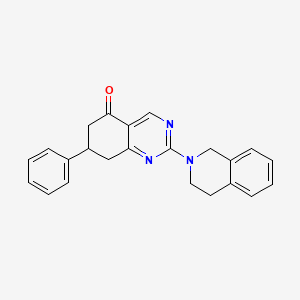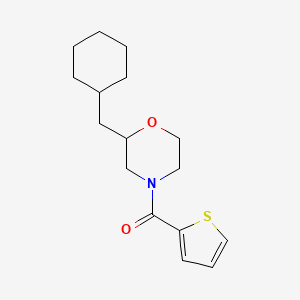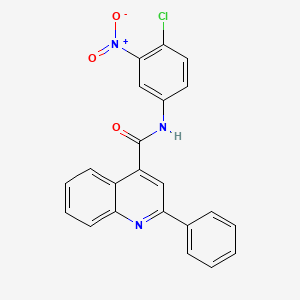
2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, also known as DIQ, is a heterocyclic compound that has recently gained attention due to its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is not yet fully understood, but it is believed to act through a variety of pathways, including the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, as well as the modulation of various signaling pathways.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and monoamine oxidase, as well as the modulation of various signaling pathways. In addition, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects.
実験室実験の利点と制限
One of the advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its ability to exhibit a range of potential therapeutic properties, making it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are a number of potential future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, including further investigation into its mechanism of action, as well as its potential applications in the treatment of neurological disorders and cancer. In addition, future research could focus on developing more efficient synthesis methods for this compound, as well as exploring its potential as a lead compound for the development of new drugs.
合成法
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone can be achieved through a variety of methods, including the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid with 2-chloro-4,5-dihydro-5-oxo-1H-quinazoline-3-carboxylic acid, followed by reduction and cyclization. Other methods include the reaction of 2-aminobenzophenone with 3,4-dihydroisoquinoline and 2-chloro-4,5-dihydro-1H-quinazoline-3-carboxylic acid, followed by cyclization.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has been found to exhibit a range of potential therapeutic properties, including anti-inflammatory, analgesic, and anti-tumor effects. In addition, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and monoamine oxidase.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-22-13-19(16-6-2-1-3-7-16)12-21-20(22)14-24-23(25-21)26-11-10-17-8-4-5-9-18(17)15-26/h1-9,14,19H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHSMWIIDFJPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6058140.png)
![2-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6058145.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6058156.png)

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6058164.png)
![ethyl 3-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6058167.png)
![1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B6058175.png)
![N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6058176.png)

![7-ethyl-7-methyl-2-(propylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6058192.png)
![4-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6058205.png)